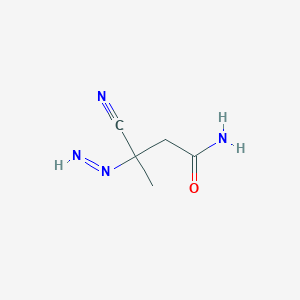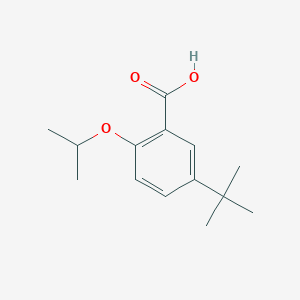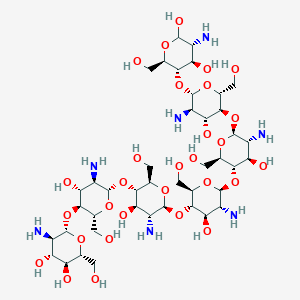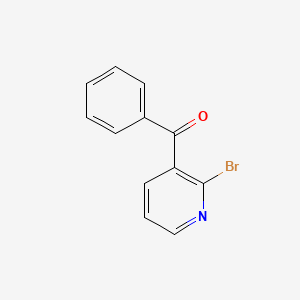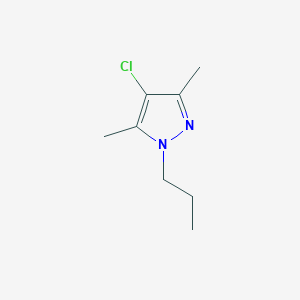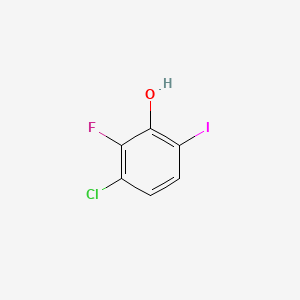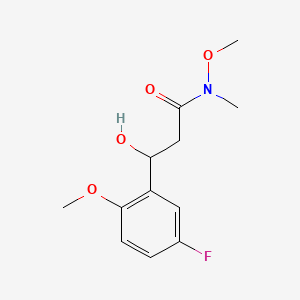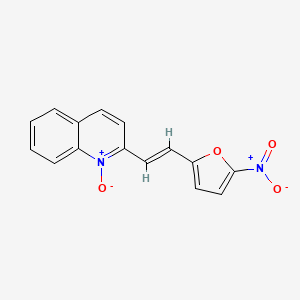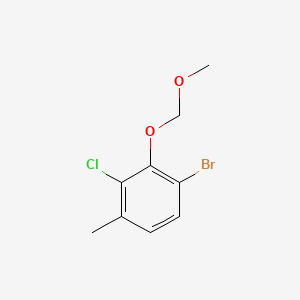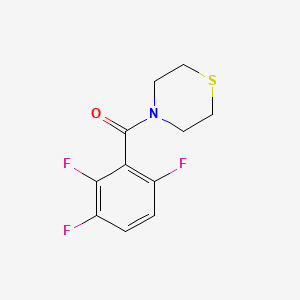
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene is an aromatic compound with the molecular formula C8H6BrFN2O4 It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with two methyl groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene typically involves electrophilic aromatic substitution reactions. One common synthetic route starts with 5-bromo-4-fluoro-m-xylene, which undergoes nitration using nitric acid to introduce the nitro groups at the 4 and 6 positions . The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the selective introduction of functional groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which 1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dinitrobenzene: Lacks the fluorine and methyl groups, making it less versatile in certain chemical reactions.
2-Bromo-1,3-dinitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-4-nitrobenzene: Contains only one nitro group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
361-43-3 |
|---|---|
Molekularformel |
C8H6BrFN2O4 |
Molekulargewicht |
293.05 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-3,5-dimethyl-4,6-dinitrobenzene |
InChI |
InChI=1S/C8H6BrFN2O4/c1-3-6(10)5(9)8(12(15)16)4(2)7(3)11(13)14/h1-2H3 |
InChI-Schlüssel |
DMJSCTASERIQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])Br)F)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


